molecular formula C8H9ClN4O B13991389 N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide

N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide

Cat. No.: B13991389
M. Wt: 212.63 g/mol
InChI Key: SDWNCDMGTJZDCO-UHFFFAOYSA-N
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Description

N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropane ring attached to a pyrimidine moiety, which is further substituted with an amino group and a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of a base and a solvent, such as ammonium hydroxide in a sealed tube heated at 100°C overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, nitro derivatives, and various heterocyclic compounds. These products can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules.

Scientific Research Applications

N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloropyrimidine: A closely related compound with similar structural features but lacking the cyclopropane carboxamide group.

    2-Aminopyrimidin-4-one: Another pyrimidine derivative with potential biological activities.

Uniqueness

N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

N-(6-amino-5-chloropyrimidin-4-yl)cyclopropanecarboxamide

InChI

InChI=1S/C8H9ClN4O/c9-5-6(10)11-3-12-7(5)13-8(14)4-1-2-4/h3-4H,1-2H2,(H3,10,11,12,13,14)

InChI Key

SDWNCDMGTJZDCO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC=NC(=C2Cl)N

Origin of Product

United States

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